molecular formula C20H13F3N2O3 B6575293 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1105219-01-9

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6575293
CAS No.: 1105219-01-9
M. Wt: 386.3 g/mol
InChI Key: DSGBAJKBPCMVCZ-UHFFFAOYSA-N
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Description

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a benzofuran-oxazole core linked to an acetamide scaffold substituted with a trifluoromethylphenyl group. The benzofuran moiety (a fused bicyclic structure of benzene and furan) and the 1,2-oxazole ring (a five-membered heterocycle with oxygen and nitrogen) contribute to its planar aromatic system, which is critical for π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3/c21-20(22,23)13-5-7-14(8-6-13)24-19(26)11-15-10-18(28-25-15)17-9-12-3-1-2-4-16(12)27-17/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBAJKBPCMVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and oxazole intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications References
Target Compound : 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Benzofuran-oxazole core, -CF₃ ~419.3 (estimated) High lipophilicity, metabolic stability, planar aromatic system Kinase inhibition, antimicrobial
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzotriazole, triazole-thioether, -CH₃ ~506.6 Enhanced hydrogen bonding (benzotriazole), moderate solubility Antifungal, enzyme inhibition
N-(3-Fluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide -F, tert-butyl, -OCH₃ ~548.6 Bulky tert-butyl group improves steric hindrance; methoxy enhances solubility Pesticidal agents, receptor antagonists
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide Allyl, furyl, benzyloxy ~504.6 Allyl and benzyloxy groups increase flexibility and membrane permeability Anti-inflammatory, antimicrobial
2-{[5-(4-Methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide -OCH₃, -CF₃, triazole-thioether ~468.5 Dual electron-withdrawing (-CF₃) and donating (-OCH₃) substituents Dual-target kinase inhibitors

Key Structural and Functional Insights:

Benzofuran-Oxazole vs. Benzotriazole-Triazole Cores :

  • The benzofuran-oxazole system in the target compound offers a rigid, planar structure ideal for stacking interactions in enzyme binding pockets . In contrast, benzotriazole-containing analogs (e.g., ) introduce additional hydrogen-bonding capacity via the triazole nitrogen atoms, which may enhance affinity for proteases or kinases.

Trifluoromethyl (-CF₃) Substituent: The -CF₃ group in the target compound and improves resistance to oxidative metabolism compared to compounds with methoxy (-OCH₃) or allyl groups .

Thioether vs. Oxazole Linkages :

  • Thioether-containing analogs (e.g., ) exhibit greater conformational flexibility, which may improve binding to allosteric sites. However, the oxazole ring in the target compound provides higher metabolic stability due to reduced susceptibility to sulfur oxidation .

Substituent Effects on Solubility :

  • Polar groups like -OCH₃ () or benzyloxy () enhance aqueous solubility, whereas -CF₃ and tert-butyl groups () favor lipid membrane interactions. The target compound balances these properties via its heteroaromatic core and -CF₃ substituent.

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (CAS Number: 1105244-43-6) is a benzofuran derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11N3O4C_{16}H_{11}N_{3}O_{4}, with a molecular weight of 299.27 g/mol. Its structure features a benzofuran moiety linked to an oxazole ring and a trifluoromethyl-substituted phenyl group, which may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA20 µM
Compound BE. coli40 µM
Compound CS. aureus10 µM

Note: Values are indicative and may vary based on experimental conditions.

The mechanism of action for this class of compounds often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways. The presence of the oxazole ring is particularly noteworthy as it may facilitate binding to specific enzymes or receptors within microbial cells.

Case Studies

  • Study on Antibacterial Efficacy : A study explored the antibacterial efficacy of various benzofuran derivatives, including our compound of interest. It was found that at concentrations above 4×MIC4\times MIC, significant bactericidal activity was observed against MRSA persisters, with reductions in bacterial counts exceeding 3 log values within 8 hours .
  • Antibiofilm Properties : Another investigation assessed the antibiofilm properties of related compounds against S. aureus and Enterococcus faecalis. The results indicated that certain derivatives exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL, showcasing their potential in combating biofilm-associated infections .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of these compounds. Preliminary studies suggest that some derivatives may exhibit neurotoxicity at higher doses; thus, further investigations are warranted to establish safe dosage levels for therapeutic applications .

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